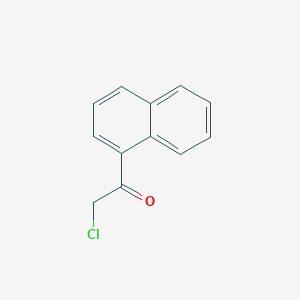

2-Chloro-1-(naphthalen-1-yl)ethanone

Description

2-Chloro-1-(naphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9ClO It is a chlorinated derivative of 1-(naphthalen-1-yl)ethanone, featuring a chlorine atom attached to the ethanone moiety

Propriétés

IUPAC Name |

2-chloro-1-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOLNYSIZIEAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503511 | |

| Record name | 2-Chloro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76469-33-5 | |

| Record name | 2-Chloro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(naphthalen-1-yl)ethanone typically involves the chlorination of 1-(naphthalen-1-yl)ethanone. One common method is the reaction of 1-(naphthalen-1-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C12H10O} + \text{SOCl2} \rightarrow \text{C12H9ClO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the continuous preparation system can be employed. This involves the use of alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination and ring-opening reactions to produce 2-Chloro-1-(naphthalen-1-yl)ethanone .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. For example, it can react with nucleophiles such as amines to form substituted ethanone derivatives.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Substituted ethanone derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

2-Chloro-1-(naphthalen-1-yl)ethanone serves as a crucial intermediate in the synthesis of numerous organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to react with various nucleophiles, leading to the formation of substituted derivatives. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Reactions and Mechanisms

The compound can participate in various reactions:

- Nucleophilic Substitution : The chlorine atom facilitates reactions with amines or other nucleophiles, forming new compounds.

- Oxidation and Reduction : It can be oxidized to produce carboxylic acids or reduced to form alcohols, expanding its utility in synthetic pathways .

Medicinal Chemistry

Therapeutic Potential

Research indicates that 2-Chloro-1-(naphthalen-1-yl)ethanone exhibits significant potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Antimicrobial Properties : Derivatives of this compound have shown effectiveness against bacterial strains such as Escherichia coli and Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 0.12 mg/ml.

- Antioxidant Activity : Compounds derived from this structure have demonstrated the ability to scavenge free radicals, indicating potential benefits against oxidative stress-related diseases.

- Cytotoxicity and Anticancer Effects : Studies have reported significant antiproliferative effects on breast cancer cell lines (e.g., T47-D and MDA-MB-231), with IC50 values ranging from 3.14 µM to 4.92 µM. This suggests that the compound may induce apoptosis through mechanisms like cell cycle arrest.

Material Science

2-Chloro-1-(naphthalen-1-yl)ethanone is utilized in material science for synthesizing polymers and dyes with specific properties. Its unique chemical structure allows for the creation of materials that can be tailored for particular applications, enhancing their functionality and performance.

Case Studies

The following table summarizes key research findings related to the applications of 2-Chloro-1-(naphthalen-1-yl)ethanone:

| Study | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Study 1 | T47-D | 3.14 - 4.92 | Anticancer |

| Study 2 | MDA-MB-231 | 0.62 - 1.14 | Cell cycle arrest |

| Study 3 | E. coli | 0.12 | Antibacterial |

| Study 4 | S. Typhi | 0.25 | Antibacterial |

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(naphthalen-1-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. This can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

1-(4-Chloro-1-hydroxy-naphthalen-2-yl)ethanone: This compound has a hydroxyl group in addition to the chlorine atom, which can influence its reactivity and biological activity.

1-(Naphthalen-1-yl)ethanone: The non-chlorinated parent compound, which lacks the chlorine atom and thus has different reactivity and applications.

Uniqueness: 2-Chloro-1-(naphthalen-1-yl)ethanone is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

2-Chloro-1-(naphthalen-1-yl)ethanone is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Chloro-1-(naphthalen-1-yl)ethanone has a unique chemical structure characterized by the presence of a chlorine atom attached to a naphthalene ring, which enhances its reactivity. The compound can participate in nucleophilic substitution reactions, allowing it to form covalent bonds with various biological targets.

The primary mechanism of action for 2-Chloro-1-(naphthalen-1-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chlorine atom facilitates these interactions, leading to the modulation of biological pathways and the inhibition of specific enzymes or receptors. This capability makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of 2-Chloro-1-(naphthalen-1-yl)ethanone exhibit notable antimicrobial properties. For instance, related compounds have shown effective antibacterial activity against strains such as Escherichia coli and Salmonella Typhi. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 0.12 mg/ml, indicating potent antibacterial effects .

Antioxidant Activity

In addition to antimicrobial properties, studies have reported significant antioxidant activity associated with compounds derived from this structure. The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay demonstrated that these compounds could effectively neutralize free radicals, thereby providing potential therapeutic benefits against oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-Chloro-1-(naphthalen-1-yl)ethanone have been evaluated in various cancer cell lines. For example, studies indicate that certain derivatives exhibit significant antiproliferative effects on breast cancer cell lines (e.g., T47-D and MDA-MB-231), with IC50 values ranging from 3.14 µM to 4.92 µM . These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.

Case Studies and Research Findings

| Study | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Study 1 | T47-D | 3.14 - 4.92 | Anticancer |

| Study 2 | MDA-MB-231 | 0.62 - 1.14 | Cell cycle arrest |

| Study 3 | E. coli | 0.12 | Antibacterial |

| Study 4 | S. Typhi | 0.25 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.